molecular formula C9H10N4O2S B5509393 PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE

PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE

Cat. No.: B5509393
M. Wt: 238.27 g/mol
InChI Key: GEUGHNMRMYUANA-UHFFFAOYSA-N
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Description

PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE typically involves the reaction of a phenyl-substituted triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, it can bind to the active site of enzymes, preventing their normal function and leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)METHANESULFONAMIDE can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring and methanesulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-N-(1,2,4-triazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c14-16(15,12-13-7-10-11-8-13)6-9-4-2-1-3-5-9/h1-5,7-8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGHNMRMYUANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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